
ドルテグラビル RR 異性体
説明
Dolutegravir RR isomer is a stereoisomer of dolutegravir, a second-generation integrase strand transfer inhibitor used in the treatment of human immunodeficiency virus type-1 (HIV-1) infection. Dolutegravir features a tricyclic carbamoyl pyridone core with two chiral carbon centers, which contribute to its unique stereochemistry and pharmacological properties .
科学的研究の応用
Scientific Research Applications
Dolutegravir RR isomer has diverse applications across several fields:
Chemistry
- Analytical Chemistry : It serves as a reference standard for developing and validating analytical methods.
Biology
- Biochemical Studies : The compound is studied for its interactions with biological macromolecules and its effects on cellular processes. It influences cellular functions by inhibiting HIV replication in various cell types.
Medicine
- Antiretroviral Therapy : Dolutegravir RR isomer is integral in developing antiretroviral therapies for HIV-1 treatment. Its unique pharmacokinetic properties offer advantages over first-generation inhibitors, contributing to improved patient outcomes .
Industry
- Pharmaceutical Formulation : The compound is used in pharmaceutical formulations and as a quality control standard due to its established efficacy and safety profile.
Pharmacokinetics and Efficacy
The pharmacokinetic profile of Dolutegravir RR isomer indicates a favorable absorption rate and distribution within the body. Studies have shown that it achieves high levels of viral suppression in patients, with a terminal elimination half-life of approximately 13–14 hours.
Clinical Studies
Recent cohort studies have demonstrated that Dolutegravir RR isomer significantly improves viral suppression rates among patients receiving antiretroviral therapy. In one study involving over 3,500 patients, those treated with Dolutegravir achieved a cumulative incidence of viral suppression of 58.9% .
Study Parameter | Result |
---|---|
Cumulative Incidence of Viral Suppression | 58.9% |
Switching ART Regimen | 4.1% |
Loss to Program/Death | 23.4% |
作用機序
- Specifically, Dolutegravir blocks the strand transfer step of retroviral DNA integration, disrupting the viral replication cycle and inhibiting viral activity .
- Dolutegravir exhibits favorable pharmacokinetic properties:
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
Dolutegravir RR Isomer interacts with the HIV-1 integrase enzyme . This interaction inhibits the strand transfer step of retroviral DNA integration in the host cell , which is essential in the HIV replication cycle .
Cellular Effects
Dolutegravir RR Isomer has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting HIV replication in cells . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism related to the HIV replication cycle .
Molecular Mechanism
The molecular mechanism of Dolutegravir RR Isomer involves binding to the active site of the HIV-1 integrase enzyme . This binding blocks the strand transfer step of retroviral DNA integration in the host cell . This step is crucial for the HIV replication cycle, and its inhibition results in the prevention of viral activity .
Temporal Effects in Laboratory Settings
It is known that Dolutegravir, the parent compound of Dolutegravir RR Isomer, has a terminal elimination half-life of 13–14 hours . This suggests that Dolutegravir RR Isomer may also have a similar stability profile.
Dosage Effects in Animal Models
Studies on Dolutegravir have shown its effectiveness in both antiretroviral therapy-naive and -experienced participants
Metabolic Pathways
Dolutegravir RR Isomer is likely to be involved in similar metabolic pathways as Dolutegravir. Dolutegravir’s major and minor metabolic pathways are uridine diphosphate glucuronosyltransferase 1A1 and cytochrome P450 (CYP)-3A4, respectively . It neither induces nor inhibits CYP isoenzymes .
Transport and Distribution
Dolutegravir, the parent compound, has an apparent volume of distribution of 17.4 L , suggesting that Dolutegravir RR Isomer may have a similar distribution profile.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dolutegravir involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time from 34.5 hours in batch to 14.5 minutes in flow . The synthetic route typically involves constructing a pyridone ring over a three-step procedure, followed by cyclization using 3-®-amino-1-butanol and subsequent chemical transformations .
Industrial Production Methods: Industrial production of dolutegravir has been optimized using continuous flow chemistry, which allows for higher yields and shorter development cycles. This method involves telescoping multiple steps, improving the overall efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Dolutegravir undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
類似化合物との比較
Raltegravir: A first-generation integrase inhibitor with a lower barrier to resistance.
Elvitegravir: Another first-generation integrase inhibitor requiring pharmacologic boosting.
Bictegravir: A second-generation integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Cabotegravir: A long-acting integrase inhibitor used in combination with other antiretroviral agents
Uniqueness: Dolutegravir RR isomer is unique due to its enhanced resistance profile and higher barrier to resistance compared to first-generation integrase inhibitors. Its stereochemistry also contributes to its distinct pharmacological properties and efficacy in treating HIV-1 infection .
生物活性
Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. The RR isomer of dolutegravir, specifically the R,R stereoisomer, has garnered attention for its unique biological activity and potential advantages over its S,S counterpart. This article delves into the biological activity of the Dolutegravir RR isomer, examining its mechanism of action, pharmacokinetics, efficacy in clinical studies, and implications for future research.
Overview of Dolutegravir RR Isomer
Dolutegravir features a tricyclic carbamoyl pyridone core with two chiral centers, resulting in distinct stereoisomers. The RR isomer is characterized by its specific spatial arrangement, which may influence its interaction with the HIV integrase enzyme compared to the more common S,S isomer.
Dolutegravir inhibits HIV replication by blocking the strand transfer step of retroviral DNA integration, a critical phase in the viral life cycle. This inhibition disrupts the ability of HIV to integrate its genetic material into the host cell’s DNA, effectively preventing viral replication . The binding affinity and efficacy of the RR isomer are under investigation to determine if it offers enhanced antiviral activity compared to its S,S counterpart.
Pharmacokinetics
Dolutegravir exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within a few hours.
- Half-life : Approximately 13–14 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) with minor involvement of cytochrome P450 3A4 .
Table 1: Pharmacokinetic Properties of Dolutegravir
Property | Value |
---|---|
Absorption | Rapid |
Peak Concentration Time | Hours post-dose |
Half-life | 13–14 hours |
Major Metabolic Pathway | UGT1A1 |
Minor Metabolic Pathway | CYP3A4 |
Efficacy in Clinical Studies
Clinical trials have demonstrated the efficacy of dolutegravir in various patient populations. Notably, studies have shown that dolutegravir maintains activity even in patients with resistance to other antiretroviral agents.
Case Study: Efficacy in Treatment-Experienced Patients
In a phase IIb study involving treatment-experienced patients with genotypic evidence of resistance to raltegravir (RAL), dolutegravir was administered at varying doses. The results indicated a rapid antiviral response with significant reductions in plasma HIV-1 RNA levels .
Table 2: Efficacy Results from Clinical Trials
Study | Population | Primary Endpoint Achieved (%) |
---|---|---|
Phase IIb Study | Treatment-experienced | 96% (Cohort II) |
SPRING-2 Trial | ART-naive | Non-inferior to RAL |
FLAMINGO Study | Comparison with darunavir | 90% virologic suppression |
Resistance and Emerging Data
Emerging data indicate that while dolutegravir is highly effective, there are instances of acquired resistance. A study found that approximately 9% of individuals on dolutegravir-based ART exhibited signs of resistance after prolonged treatment . This highlights the importance of monitoring and managing potential resistance mutations.
Future Research Directions
The unique properties of the Dolutegravir RR isomer present opportunities for further research:
- Comparative Studies : Investigating how the RR isomer interacts differently with HIV integrase compared to the S,S isomer.
- Combination Therapies : Exploring potential interactions between the RR isomer and other antiretroviral medications.
- Drug Development : Utilizing insights from the RR isomer's activity to design new INSTIs with improved efficacy and specificity .
特性
IUPAC Name |
(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-MEBBXXQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357289-29-2 | |
Record name | 4-epi-Dolutegravir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-EPI-DOLUTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。